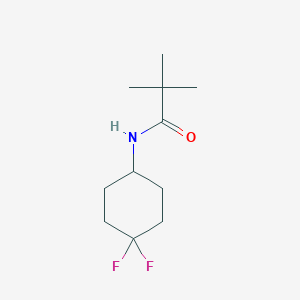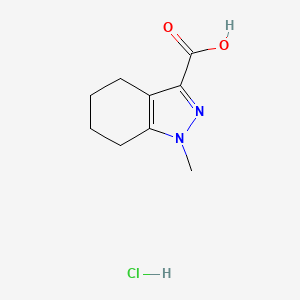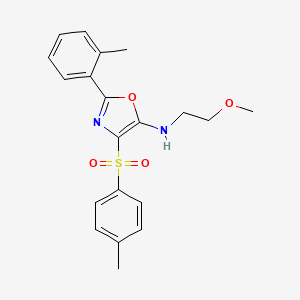
N-(4,4-difluorocyclohexyl)pivalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Polyimide Nanofibers and Applications
Electrospun Polyimide Nanofibers
These fibers, derived from aromatic polyimides, are known for their excellent mechanical properties and thermal stability. They have applications in electronics, aerospace, and the automobile industry. The versatility of polyimide polymers, including their use in reinforcement composites, battery separators, sensors, and filtration media, highlights the wide-ranging potential applications for related compounds in advanced material science (Ding et al., 2016).
Catalysis and Synthesis
Nickel-Catalyzed Cross-Coupling
Research on the stereospecific coupling of benzylic carbamates with arylboronic esters using nickel catalysis demonstrates control over product stereochemistry, which may be relevant for synthesizing derivatives of N-(4,4-difluorocyclohexyl)pivalamide. The process allows for selective inversion or retention at the electrophilic carbon, depending on the ligand used, showcasing the nuanced control achievable in synthetic organic chemistry (Harris et al., 2013).
Advanced Materials
Polyimide-Based Carbon Nanofibers
These nanofibers, derived from polyimide precursors, demonstrate high adsorption efficiency for pollutants such as chlorophenols, dyes, and antibiotics. This research suggests potential environmental applications for derivatives of N-(4,4-difluorocyclohexyl)pivalamide in pollution control and water treatment (Zhang et al., 2018).
Green Chemistry and Solvent Recovery
Polyimide Nanofiltration Membrane
The development of polyimide nanofiltration membranes for solvent recovery, specifically from lubricant filtrates, indicates the potential for N-(4,4-difluorocyclohexyl)pivalamide derivatives to be used in industrial processes that require durable materials resistant to harsh chemicals (Yuan et al., 2014).
Safety and Hazards
Mécanisme D'action
Target of Action
N-(4,4-difluorocyclohexyl)pivalamide is a compound that has been found to have a catalytic role in the defluoroalkylation of trifluoroacetates with aliphatic alkenes . The primary targets of this compound are trifluoroacetates, which are organic compounds that contain a trifluoroacetyl functional group .
Mode of Action
The compound interacts with its targets under mild irradiation conditions using violet light-emitting diodes . It promotes monoselective defluoroalkylation of trifluoroacetates with a variety of aliphatic alkenes in the presence of a formate salt . This interaction results in the production of valuable α,α-difluoro substituted aliphatic carboxylate esters .
Biochemical Pathways
The compound’s role in the defluoroalkylation of trifluoroacetates suggests that it may influence pathways related to the synthesis and degradation of these compounds .
Result of Action
The action of N-(4,4-difluorocyclohexyl)pivalamide results in the monoselective defluoroalkylation of trifluoroacetates, leading to the formation of α,α-difluoro substituted aliphatic carboxylate esters . These esters are valuable compounds that can be used in various chemical reactions .
Action Environment
The action of N-(4,4-difluorocyclohexyl)pivalamide is influenced by environmental factors such as light conditions. The compound requires mild irradiation conditions using violet light-emitting diodes to interact with its targets . Other environmental factors that may influence the compound’s action, efficacy, and stability are currently unknown and warrant further investigation.
Propriétés
IUPAC Name |
N-(4,4-difluorocyclohexyl)-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19F2NO/c1-10(2,3)9(15)14-8-4-6-11(12,13)7-5-8/h8H,4-7H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPTYSMAMWGFWTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1CCC(CC1)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,4-difluorocyclohexyl)pivalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(benzo[d][1,3]dioxol-5-ylmethyl)oxalamide](/img/structure/B2897145.png)
![4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)phthalazin-1(2H)-one](/img/structure/B2897147.png)
![1-benzyl-5-ethyl-3-(4-nitrophenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B2897149.png)
![N-(2,3-dihydro-1H-inden-1-yl)-2-[7,8-dimethyl-2-oxo-4-(2-thienyl)-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]acetamide](/img/structure/B2897150.png)

![(2Z)-2-[(2,5-dimethoxyphenyl)sulfonylhydrazinylidene]-N-(3-methylphenyl)chromene-3-carboxamide](/img/structure/B2897154.png)
![Methyl 5-[2-(4-bromophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2897155.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B2897156.png)

![diethyl 2-(4-benzylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2897163.png)
![3-Methylbenzo[b]thiophen-5-ol](/img/structure/B2897164.png)


![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-N'-(2-phenylethyl)ethanediamide](/img/structure/B2897168.png)